Calanolide A

Descripción general

Descripción

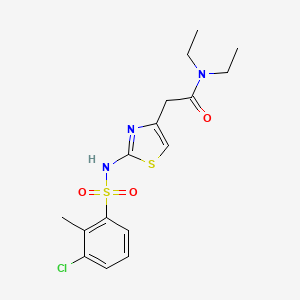

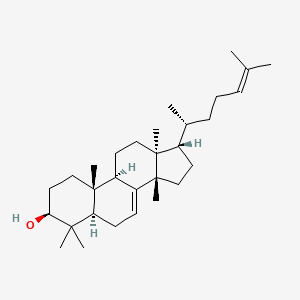

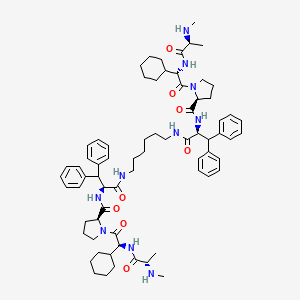

Calanolide A es un compuesto natural que se aisló de las hojas y las ramitas del árbol Calophyllum lanigerum var. austrocoriaceum, que se encuentra en la selva tropical de Malasia . Es un inhibidor no nucleósido de la transcriptasa inversa (INNTI) con una actividad significativa contra el VIH-1 . Este compuesto ha ganado atención debido a sus posibles aplicaciones terapéuticas, especialmente en el tratamiento del VIH/SIDA .

Aplicaciones Científicas De Investigación

Calanolide A se ha estudiado ampliamente por sus aplicaciones de investigación científica. En química, sirve como compuesto modelo para estudiar la síntesis y reactividad de las piranocumarinas . En biología y medicina, su aplicación principal es como agente anti-VIH. Inhibe la enzima transcriptasa inversa del VIH-1, previniendo la replicación viral . Además, this compound ha mostrado posibles propiedades anticancerígenas, antimicrobianas y antiparasitarias . En la industria, se está explorando su posible uso en el desarrollo de nuevos agentes terapéuticos para diversas enfermedades .

Mecanismo De Acción

El mecanismo de acción de Calanolide A implica su unión a la enzima transcriptasa inversa del VIH-1 . Esta unión inhibe la actividad de la enzima, evitando la conversión del ARN viral en ADN, un paso crucial en el proceso de replicación viral . This compound es único entre los INNTI, ya que puede unirse a dos sitios distintos en la enzima transcriptasa inversa . Esta capacidad de unión dual aumenta su efecto inhibitorio y reduce la probabilidad de desarrollo de resistencia .

Análisis Bioquímico

Biochemical Properties

Calanolide A plays a significant role in biochemical reactions, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . It interacts with the HIV-1 reverse transcriptase enzyme, inhibiting its function . This interaction is crucial in preventing the replication of the HIV-1 virus .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the HIV-1 virus . This inhibition disrupts the viral life-cycle, acting early in the infection process .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the HIV-1 reverse transcriptase enzyme . This binding inhibits the enzyme, thereby preventing the replication of the HIV-1 virus . This compound is selective in its inhibition, affecting the HIV-1 reverse transcriptase but not cellular DNA polymerases or HIV type 2 RT .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been found that there is no accumulation of the parent compound over a 5-day treatment course, with the day 5 area under the curve (AUC) being approximately half of that seen on the first day of dosing .

Dosage Effects in Animal Models

In animal studies, this compound has been generally well tolerated in doses of up to 150 mg/kg in rats and 100 mg/kg in dogs . There were no serious or toxic effects observed with this compound use .

Metabolic Pathways

This compound is metabolized by the cytochrome P450 CYP3A . This metabolic pathway involves the conversion of the compound by the CYP3A enzyme, which is a part of the cytochrome P450 system, a group of enzymes responsible for the metabolism of many substances in the body .

Métodos De Preparación

La preparación de Calanolide A implica tanto la extracción natural como las rutas sintéticas. Inicialmente, se extrajo del árbol Calophyllum lanigerum . debido a la rareza de las materias primas y al bajo rendimiento, se desarrollaron métodos de síntesis total. Un método de este tipo implica la resolución de (±)-calanolide A en sus formas ópticamente activas utilizando un sistema de HPLC quiral o acilación e hidrólisis enzimáticas . Los métodos de producción industrial se centran en optimizar estas rutas sintéticas para garantizar un suministro constante y escalable del compuesto .

Análisis De Reacciones Químicas

Calanolide A experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos deshidroxilados .

Comparación Con Compuestos Similares

Estos compuestos comparten una estructura similar de dipiranocumarina tetracíclica, pero difieren en sus sustituyentes específicos y actividades biológicas . Calanolide B, por ejemplo, también exhibe actividad anti-VIH, pero es menos potente que Calanolide A . La singularidad de this compound radica en su capacidad de unión dual a la enzima transcriptasa inversa, que no se observa en otras calanolides .

Propiedades

IUPAC Name |

(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDRYBLTWYFCFV-FMTVUPSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316787 | |

| Record name | (+)-Calanolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Viral life-cycle studies indicate that calanolide A acts early in the infection process, similar to the known HIV reverse transcriptase (RT) inhibitor 2', 3'-dideoxycytidine. In enzyme inhibition assays, calanolide A potently and selectively inhibits recombinant HIV type 1 RT but not cellular DNA polymerases or HIV type 2 RT within the concentration range tested. | |

| Record name | Calanolide A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

142632-32-4 | |

| Record name | (+)-Calanolide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142632-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calanolide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142632324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calanolide A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Calanolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALANOLIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5A9TQN46W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)

![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)